molecular formula C16H22N2O4 B2755895 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid CAS No. 1042905-85-0

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid

Cat. No.: B2755895
CAS No.: 1042905-85-0
M. Wt: 306.362
InChI Key: KKJFHANHEJFZNG-UHFFFAOYSA-N
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Description

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a tetrahydrofuran ring, an o-tolyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid typically involves multi-step organic reactions:

    Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor such as 2-hydroxytetrahydrofuran, the ring is formed through cyclization reactions.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using o-tolyl chloride and an appropriate catalyst.

    Formation of the Butanoic Acid Backbone: This involves the use of a butanoic acid derivative, which is coupled with the tetrahydrofuran ring and the o-tolyl group through amide bond formation.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring and the butanoic acid backbone.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a building block for polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the oxo and amino groups suggests it could form hydrogen bonds or participate in electrostatic interactions with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(p-tolylamino)butanoic acid: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid: Similar structure but with a meta-tolyl group.

    4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(phenylamino)butanoic acid: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The unique combination of the tetrahydrofuran ring, the o-tolyl group, and the butanoic acid backbone in 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

4-(2-methylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-5-2-3-7-13(11)18-15(19)9-14(16(20)21)17-10-12-6-4-8-22-12/h2-3,5,7,12,14,17H,4,6,8-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFHANHEJFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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